Spectroscopic Differentiation: Distinct 1H-NMR Chemical Shifts vs. 3-(Chloromethyl)thiophene
The regioisomeric purity of 2-(chloromethyl)thiophene can be unambiguously confirmed by 1H-NMR, which shows methylene proton resonances between 4.63 and 5.25 ppm for the 2-isomer, compared to 4.37–4.56 ppm for the 3-isomer [1]. This ~0.2–0.7 ppm difference enables precise batch-to-batch verification, ensuring that the correct isomer is used in sensitive synthetic steps [2].
| Evidence Dimension | 1H-NMR chemical shift (methylene protons) |
|---|---|
| Target Compound Data | 4.63–5.25 ppm |
| Comparator Or Baseline | 3-(Chloromethyl)thiophene: 4.37–4.56 ppm |
| Quantified Difference | ~0.2–0.7 ppm downfield shift for 2-isomer |
| Conditions | 60 or 40 MHz, TMS reference, solvent unspecified |
Why This Matters
Enables rapid and reliable spectroscopic confirmation of regioisomeric identity, preventing procurement and synthetic errors.
- [1] Sone, T., & Takahashi, K. Proton magnetic resonance spectra of thenyl derivatives—II. Chloromethylthiophenes and some dithienylmethanes. Organic Magnetic Resonance, 1971, 3, 527-531. View Source
- [2] Sone, T., & Takahashi, K. Proton magnetic resonance spectra of thenyl derivatives—II. Chloromethylthiophenes and some dithienylmethanes. Organic Magnetic Resonance, 1971, 3, 527-531. View Source
